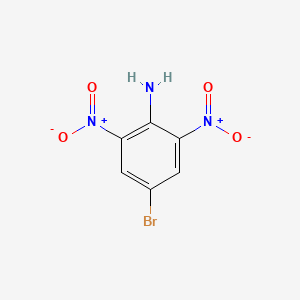

4-Bromo-2,6-dinitroaniline

説明

Historical Context of Dinitroaniline Derivatives in Organic Chemistry Research

The study of dinitroaniline derivatives is rooted in the expansion of industrial chemistry. Initially, compounds like dinitroanilines gained attention for their explosive properties and were utilized by Germany during World War I as ersatz high explosives due to their synthesis from readily available materials. environmentalchemistry.com Following this period, their role evolved significantly. Organic chemists discovered their value as versatile intermediates in the synthesis of a wide array of industrially significant chemicals. environmentalchemistry.com

A major breakthrough in the application of dinitroanilines came with the development of dinitroaniline herbicides. environmentalchemistry.com These herbicides, many of which are derivatives of trifluralin (B1683247), function by inhibiting microtubule formation in weeds, a mechanism that made them highly effective for pre-emergent control of grasses and broad-leafed weeds. environmentalchemistry.comfrontiersin.org Companies such as the Dow Chemical Company were instrumental in the development and commercialization of these agricultural products. environmentalchemistry.com The synthesis of various dinitroaniline isomers became a key area of research; for instance, 2,4-dinitroaniline (B165453) can be prepared through the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849). environmentalchemistry.comorgsyn.org This history of development from explosives to essential intermediates for dyes and highly effective herbicides illustrates the versatility and enduring importance of the dinitroaniline scaffold in applied organic chemistry. environmentalchemistry.com

Significance of Substituted Aniline (B41778) Compounds in Contemporary Chemical Synthesis and Environmental Science

Substituted anilines, the chemical class to which 4-Bromo-2,6-dinitroaniline belongs, are foundational components in modern chemical synthesis and a subject of significant interest in environmental science.

In chemical synthesis , these compounds are indispensable starting materials. google.com They are crucial for producing a vast range of more complex molecules, including precursors for polyurethanes, rubber processing chemicals, pharmaceuticals, and pigments. nih.govsigmaaldrich.com The aniline core is electron-rich, making it highly susceptible to electrophilic substitution reactions, which allows for diverse functionalization of the aromatic ring. nih.gov Specifically, substituted anilines are used to create benzothiazole (B30560) derivatives, cinnoline (B1195905) derivatives, and a variety of heterocyclic azo dyes. google.com In medicinal chemistry, the strategic replacement of aniline moieties in drug candidates is an active area of research aimed at fine-tuning pharmacological properties, improving metabolic stability, and reducing potential toxicity. orgsyn.org

From an environmental science perspective, the widespread use of aniline derivatives has prompted extensive research into their ecological impact. Dinitroaniline herbicides, while effective, are known for their potential for high aquatic toxicity and persistence in soil, with residues sometimes found years after application. environmentalchemistry.comnih.gov This has led to concerns about their effects on non-target organisms in both terrestrial and aquatic ecosystems. frontiersin.orgnih.gov Chlorinated anilines, another class of substituted anilines, are recognized as significant risks to aquatic environments due to their use as intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals. google.com Consequently, the development of remedial technologies to remove aniline derivatives from wastewater through biological, physical, and chemical processes is a critical area of environmental research. researchgate.net The detection and monitoring of these compounds in water sources are also subjects of ongoing investigation. sigmaaldrich.com

Overview of Current Research Trajectories for this compound

Specific research focused exclusively on this compound is not extensively documented in publicly available scientific literature, and a dedicated CAS number for this isomer is not readily found, suggesting it is a less common or characterized compound. However, based on the well-established chemistry of its structural analogues, several potential research trajectories can be outlined.

The research applications for its isomer, 2-Bromo-4,6-dinitroaniline (B162937) (CAS 1817-73-8), are well-defined. It is primarily used as a chemical intermediate for azo derivatives, particularly in the synthesis of monoazo dyes. nih.gov It is also known as a key metabolite of the azo dye Disperse Blue 79 and is used as a model chemical to test for mutagenicity in toxicology studies. scbt.comossila.com The synthesis of this isomer is typically achieved through the bromination of 2,4-dinitroaniline. nih.gov

Based on this and the chemistry of other related compounds like 4-Bromo-2,6-difluoroaniline , the potential research trajectories for this compound would likely involve:

Intermediate for Dye Synthesis: Similar to its 2-bromo isomer, the 4-bromo variant could serve as a precursor for novel azo dyes. The specific position of the bromine atom could influence the chromophoric properties, potentially leading to dyes with different colors or stability.

Building Block for Materials Science: Halogenated anilines are valuable in materials chemistry. The bromine atom on this compound could be used for palladium-catalyzed cross-coupling reactions to build larger, conjugated molecular systems. noaa.gov Such molecules are often investigated for applications in organic electronics, such as hole-transporting materials in OLEDs and perovskite solar cells, where the electron-withdrawing nitro groups would significantly influence the electronic energy levels. noaa.gov

Agrochemical Research: Given the history of dinitroanilines as herbicides, this compound could be synthesized and screened for potential herbicidal or other pesticidal activity. The unique substitution pattern might offer a different spectrum of activity or metabolic profile compared to existing dinitroaniline pesticides. frontiersin.org

In essence, while direct research on this compound is limited, its chemical structure positions it as a valuable candidate for exploration in the fields of dye chemistry, advanced materials, and agrochemicals.

Data Tables

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Notes |

| Molecular Formula | C₆H₄BrN₃O₄ | - |

| Molecular Weight | 262.02 g/mol | - |

| Appearance | Yellow Solid (Expected) | Based on related isomers. |

| Melting Point | Data Not Available | - |

| Boiling Point | Data Not Available | - |

| Solubility | Likely insoluble in water; soluble in organic solvents. | Based on related isomers. chemicalbook.com |

Note: The properties above are theoretical or inferred based on the compound's structure and the known properties of its isomers, as experimental data is not widely available.

Table 2: Comparative Properties of Related Dinitroaniline Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 2-Bromo-4,6-dinitroaniline | C₆H₄BrN₃O₄ | 262.02 | 151-153 | 1817-73-8 scbt.com |

| 2,6-Dinitroaniline (B188716) | C₆H₅N₃O₄ | 183.12 | 138-142 | 606-22-4 |

| 4-Bromoaniline (B143363) | C₆H₆BrN | 172.03 | 60-64 | 106-40-1 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUAAKYBFINVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395863 | |

| Record name | 4-bromo-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62554-90-9 | |

| Record name | 4-bromo-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2,6 Dinitroaniline and Its Derivatives

Ammonolysis Reactions in the Synthesis of 4-Bromo-2,6-dinitroaniline

The synthesis of this compound can be achieved through ammonolysis, a process that involves the reaction of a suitable precursor with ammonia (B1221849). This nucleophilic aromatic substitution reaction is a key step in obtaining the desired aniline (B41778) derivative.

Optimization of Reaction Conditions for Enhanced Yields

Research into the synthesis of this compound has led to the optimization of ammonolysis conditions to improve reaction yields and simplify the technological process. A notable method involves the ammonolysis of a halogen-substituted dinitrobenzene derivative, specifically chloro-2-bromo-4,6-dinitrobenzene, using an aqueous solution of ammonia. google.com

Key parameters that have been optimized include the reaction medium, temperature, and the use of dispersants. Conducting the reaction in an aqueous or an aqueous-organic medium at a controlled temperature of 86-90°C has been shown to be effective. google.com The introduction of a dispersant, which is stable in alkaline media, facilitates the reaction, leading to higher yields of the target product, reported to be between 85-90%. google.com This optimized approach avoids the need for gaseous ammonia and dry alcohol, thus streamlining the production process. google.com

For instance, one described method involves stirring 2-bromo-4,6-dinitrochlorobenzene in chlorobenzene (B131634) until dissolution, followed by the addition of a 30% ammonia solution and a dispersant, with the reaction proceeding at 88-90°C for 8 hours. google.com Another approach starts from 1,2-dibromo-3,5-dinitrobenzene, which undergoes ammonolysis in an aqueous-ammoniacal medium in the presence of a disperser to yield 2-bromo-4,6-dinitroaniline (B162937). google.com

| Precursor | Reagents | Medium | Temperature | Dispersant | Yield | Reference |

|---|---|---|---|---|---|---|

| Chloro-2-bromo-4,6-dinitrobenzene | Aqueous ammonia | Aqueous or Aqueous-Organic | 86-90°C | Yes | 85-90% | google.com |

| 1,2-Dibromo-3,5-dinitrobenzene | Aqueous ammonia | Aqueous-Ammoniacal | Not specified | Yes | Not specified | google.com |

Mechanistic Investigations of Ammonolysis Processes

The ammonolysis of activated aryl halides, such as those with multiple nitro group substituents, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In the case of synthesizing this compound from a di-halogenated dinitrobenzene, the ammonia acts as the nucleophile.

The reaction mechanism involves the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule attacks the carbon atom bearing a halogen substituent (e.g., chlorine or bromine). This carbon is highly electron-deficient due to the strong electron-withdrawing effects of the two nitro groups.

Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro groups.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻ or Br⁻), which is a good leaving group.

The rate of this reaction is significantly influenced by the nature and position of the electron-withdrawing groups and the leaving group. The two nitro groups ortho and para to the site of substitution are crucial for activating the ring towards nucleophilic attack. While specific mechanistic studies for the ammonolysis leading to this compound are not extensively detailed in readily available literature, the reaction is expected to follow this well-established SNAr pathway.

Bromination Strategies for Dinitroaniline Precursors

An alternative and common synthetic route to this compound involves the direct bromination of a dinitroaniline precursor. This approach utilizes electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring.

Electrophilic Aromatic Substitution Approaches

The most common precursor for this method is 2,4-dinitroaniline (B165453). nih.gov The bromination is typically carried out by treating 2,4-dinitroaniline with a brominating agent. A method described involves suspending 2,4-dinitroaniline in water for the bromination process. nih.gov

A more detailed, two-stage oxidizing bromination process has also been developed. google.com This method involves:

Adding 2,4-dinitroaniline to hydrochloric acid (10-35 wt%) and then adding bromine dropwise at a controlled temperature of 35-65°C.

The subsequent steps involve the use of chlorine and hydrogen peroxide to facilitate the reaction and improve the yield and purity of the final product, 2,4-dinitro-6-bromoaniline (an isomer of the target compound, indicating the importance of regioselectivity). google.com The patent focuses on the synthesis of 6-bromo-2,4-dinitroaniline, highlighting a specific regioselective outcome.

| Substrate | Brominating Agent | Medium | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| 2,4-Dinitroaniline | Not specified | Water | Not specified | Suspension reaction | nih.gov |

| 2,4-Dinitroaniline | Bromine (Br₂) | Hydrochloric acid | 35-65°C | Two-stage oxidizing bromination | google.com |

Regioselectivity Studies in Bromination Reactions

The regioselectivity of the bromination of dinitroaniline precursors is governed by the directing effects of the substituents already present on the aromatic ring: the amino group (-NH₂) and the two nitro groups (-NO₂).

The amino group is a powerful activating group and is ortho-, para-directing.

The nitro groups are strong deactivating groups and are meta-directing.

In the case of 2,4-dinitroaniline, the positions ortho to the amino group are positions 3 and 5, and the para position is position 6. The positions meta to the nitro groups are position 5 (meta to the 2-nitro group) and positions 3 and 5 (meta to the 4-nitro group).

The electrophilic attack by Br⁺ will be directed to the most activated position that is sterically accessible. In 2,4-dinitroaniline, the C6 position is para to the strongly activating amino group and ortho to the 2-nitro group. The C3 and C5 positions are also influenced by the directing groups. The synthesis of 6-bromo-2,4-dinitroaniline demonstrates that bromination occurs at the position para to the amino group. google.com To obtain the this compound isomer via this general approach, a different starting precursor, such as 2,6-dinitroaniline (B188716), would be required. In 2,6-dinitroaniline, the position para to the amino group is the C4 position, making it the most likely site for electrophilic bromination. The strong directing effect of the amino group to the para position, coupled with the deactivation of other positions by the nitro groups, would favor the formation of this compound.

Synthetic Utility as a Key Intermediate in Organic Transformations

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds. google.com Its primary application is in the production of dyes. Specifically, it is a known precursor for the synthesis of monoazo dyes. nih.gov The presence of the chromophoric dinitroaniline system and the reactive bromo and amino groups make it a versatile building block for creating complex dye structures. For example, it has been identified as an intermediate for Disperse Violet 7 and Disperse Violet 24. nih.gov

Beyond its use in the dye industry, the chemical reactivity of its functional groups allows for its use in creating other specialized molecules. The bromo substituent can participate in cross-coupling reactions, while the amino group can be diazotized and substituted, or acylated, opening up a wide range of possible chemical transformations. Its utility also extends to scientific research, where it has been used as a model chemical in the evaluation of mutagenicity assays. sigmaaldrich.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying the aromatic ring of this compound. The electron-withdrawing nature of the two nitro groups strongly activates the benzene (B151609) ring towards nucleophilic attack, facilitating the displacement of the bromine atom.

A known method for synthesizing 2-bromo-4,6-dinitroaniline involves the ammonolysis of 1,2-dibromo-3,5-dinitrobenzene. google.com In this reaction, an aqueous ammonia solution acts as the nucleophile, displacing one of the bromine atoms. The reaction is typically conducted in an aqueous or aqueous-organic medium in the presence of a dispersant at elevated temperatures (86-90 °C). google.com This approach avoids the use of gaseous ammonia and dry alcohol, enhancing the process's manufacturability. google.com

The general mechanism for SNAr reactions involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (in this case, the bromide ion) restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is significantly influenced by the nature of the nucleophile and the solvent used. researchgate.net

Detailed research has explored the synthesis of various aryl-substituted 2,4-dinitrophenylamines through SNAr reactions on 1-halo-2,4-dinitrobenzene substrates. researchgate.net While the specific substrate is different, the principles are directly applicable to this compound. These studies often involve parallel synthesis to investigate the impact of different amines and reaction conditions on the yield and purity of the products. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1,2-dibromo-3,5-dinitrobenzene | Aqueous Ammonia | 2-bromo-4,6-dinitroaniline | Nucleophilic Aromatic Substitution |

| This compound | Various Nucleophiles | Substituted 2,6-dinitroanilines | Nucleophilic Aromatic Substitution |

Reduction Chemistry of Aromatic Nitro Groups

The reduction of the nitro groups on the this compound ring is a critical transformation that opens pathways to a variety of derivatives, including diamines, which are valuable precursors in polymer and pharmaceutical synthesis. The selective reduction of one nitro group over the other is a significant challenge and an area of active research.

The Zinin reduction, which utilizes sulfur-containing reagents like sodium sulfide, hydrosulfide, or polysulfides, is a classic method for the selective reduction of nitroarenes. stackexchange.com The reaction is typically carried out in an aqueous or alcoholic medium. stackexchange.com In the case of dinitroanilines, the nitro group ortho to the amino group is preferentially reduced. stackexchange.com This selectivity is attributed to the electronic and steric influence of the amino group.

For instance, in compounds with an amino group, the ortho nitro group is generally reduced in preference to a meta or para nitro group. stackexchange.com This principle suggests that in this compound, one of the nitro groups ortho to the amine would be the primary site of reduction.

| Starting Material | Reagent | Product | Key Feature |

| This compound | Sodium Polysulfide | 4-bromo-2-amino-6-nitroaniline (predicted) | Selective reduction of one nitro group |

| 2,4-dinitroaniline | Ammonium Sulfide | 2-amino-4-nitroaniline | Preferential ortho-nitro reduction |

Acylation and Alkylation of the Amino Moiety

The amino group of this compound provides a reactive handle for acylation and alkylation reactions, allowing for the introduction of a wide range of functional groups. These modifications can significantly alter the chemical and physical properties of the parent molecule.

Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. For example, the acetylation of anilines is a common transformation. In a related synthesis, 4-bromoaniline (B143363) is first acetylated with acetic anhydride to form 4-bromoacetanilide before subsequent nitration. prepchem.com This demonstrates the feasibility of acylating the amino group in bromo-substituted anilines.

Alkylation introduces alkyl groups onto the amino nitrogen. The regioselectivity of alkylation can be influenced by the steric environment around the amino group. researchgate.net The presence of the ortho-bromo and ortho-nitro groups in this compound would likely influence the accessibility of the amino group to alkylating agents.

These reactions are typically carried out in the presence of a base to neutralize the acid byproduct and facilitate the reaction. The choice of solvent and reaction temperature are also critical parameters for achieving high yields and selectivity.

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acyl Halide/Anhydride | Acyl Group |

| Alkylation | Alkyl Halide | Alkyl Group |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann-type)

The bromine atom on the this compound ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an aryl halide. libretexts.orgyonedalabs.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org For this compound, a Suzuki-Miyaura coupling with a phenylboronic acid, for example, would yield a phenyl-substituted 2,6-dinitroaniline derivative. The reaction is typically carried out in the presence of a palladium catalyst, a base, and an appropriate solvent. yonedalabs.com The electron-withdrawing nitro groups on the aryl halide can influence the reaction kinetics.

Ullmann-type Reactions: The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols to form aryl ethers, aryl amines, and aryl thioethers, respectively. wikipedia.org Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. organic-chemistry.org An Ullmann-type reaction of this compound with a phenol, for instance, would produce a diaryl ether. The electron-withdrawing groups on the aryl halide generally accelerate the coupling. wikipedia.org The Goldberg reaction is a specific type of Ullmann condensation for the formation of C-N bonds. wikipedia.org

| Reaction Name | Catalyst | Reactant 2 | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium | Organoboron Reagent | Carbon-Carbon |

| Ullmann-type Reaction | Copper | Alcohol/Amine/Thiol | Carbon-Oxygen/Carbon-Nitrogen/Carbon-Sulfur |

Advanced Spectroscopic Characterization and Vibrational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is an essential technique for identifying the functional groups and elucidating the vibrational modes of a molecule. For 4-Bromo-2,6-dinitroaniline, the FT-IR spectrum reveals a complex pattern of absorptions that correspond to the various stretching, bending, and torsional motions of its constituent atoms.

Assignment of Fundamental Vibrational Modes

The this compound molecule consists of 18 atoms and possesses 48 normal modes of fundamental vibration. Current time information in Bangalore, IN. All of these modes are active in the infrared spectrum. Current time information in Bangalore, IN. The assignment of these vibrational bands to specific molecular motions is achieved by comparing the experimental spectrum with data from similar aniline (B41778) derivatives and with theoretical calculations. Key vibrational modes include the NH2 stretching, NO2 symmetric and asymmetric stretching, C-N stretching, C-Br stretching, and various vibrations of the phenyl ring.

For instance, the asymmetric and symmetric stretching vibrations of the amino (NH2) group are typically observed in the high-frequency region. The nitro group (NO2) also gives rise to characteristic strong absorption bands corresponding to its asymmetric and symmetric stretching. The phenyl ring itself has a series of characteristic bands for C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes.

A selection of observed FT-IR frequencies and their corresponding vibrational assignments are presented in the table below.

| Observed FT-IR Frequency (cm⁻¹) | Vibrational Assignment |

| 3381 | NH2 Asymmetric Stretch |

| 3267 | NH2 Symmetric Stretch |

| 1629 | NH2 Scissoring |

| 1588 | Phenyl Ring C-C Stretch |

| 1526 | NO2 Asymmetric Stretch |

| 1342 | NO2 Symmetric Stretch |

| 1269 | C-N Stretch |

| 894 | NH2 Wagging |

| 698 | C-Br Stretch |

| 537 | NO2 Wagging |

This table presents a selection of assigned vibrational modes based on data from spectroscopic studies.

Correlation with Theoretical Vibrational Frequencies

To support and refine the experimental vibrational assignments, theoretical calculations are employed. Quantum chemical calculations, such as those using Hartree-Fock (HF) methods, can predict the vibrational frequencies of a molecule. Current time information in Bangalore, IN. These calculated frequencies are often systematically higher than the experimental values due to the calculation being based on a harmonic oscillator model and the neglect of electron correlation. Current time information in Bangalore, IN.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Analysis of Raman Band Depolarization Ratios

An important aspect of Raman spectroscopy is the measurement of the depolarization ratio (ρ), which is the ratio of the intensity of scattered light polarized perpendicular to the incident light to the intensity of scattered light polarized parallel to it. sigmaaldrich.com The depolarization ratio provides valuable information about the symmetry of a given vibrational mode. sigmaaldrich.com

For a molecule like this compound, which has low symmetry (belonging to the C1 point group), all 48 fundamental vibrations are active in both Raman and IR spectroscopy. Current time information in Bangalore, IN.nih.gov Vibrational assignments in the Raman spectrum are based on the comparison of observed frequencies with calculated frequencies and the depolarization ratios of the Raman bands. Current time information in Bangalore, IN. Totally symmetric vibrations result in polarized or partially polarized bands (ρ < 0.75), while non-totally symmetric vibrations lead to depolarized bands (ρ = 0.75). sigmaaldrich.com This analysis helps to definitively assign specific vibrations, especially for the phenyl ring and substituent modes. Current time information in Bangalore, IN.

Comparative Studies with FT-IR Spectroscopy

Comparing the FT-IR and FT-Raman spectra of this compound provides a more complete picture of its vibrational characteristics. While all 48 normal modes are theoretically active in both, their intensities can vary significantly between the two techniques.

NH2 and NO2 Groups: The stretching vibrations of the polar NH2 and NO2 groups typically produce strong bands in the FT-IR spectrum but may be weaker in the FT-Raman spectrum.

C-C and C-Br Bonds: Conversely, vibrations of the less polar C-C bonds within the phenyl ring and the C-Br bond often yield more intense signals in the FT-Raman spectrum.

By combining the data from both FT-IR and FT-Raman, a comprehensive vibrational assignment can be made. The table below shows a comparison of experimental frequencies from both techniques for selected modes. Current time information in Bangalore, IN.

| Vibrational Mode | Observed FT-IR (cm⁻¹) | Observed FT-Raman (cm⁻¹) |

| NH2 Asymmetric Stretch | 3381 | 3382 |

| Phenyl Ring C-C Stretch | 1588 | 1589 |

| NO2 Asymmetric Stretch | 1526 | 1528 |

| NO2 Symmetric Stretch | 1342 | 1343 |

| C-N Stretch | 1269 | 1270 |

| C-Br Stretch | 698 | 697 |

This table compares the frequencies of selected key vibrational modes as observed in FT-IR and FT-Raman spectra, showing a high degree of correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Functionalized Derivatives

While detailed studies focusing specifically on the NMR spectroscopy of various functionalized derivatives of this compound are not extensively documented in the reviewed literature, the principles of NMR allow for predictions of how such modifications would influence the spectra. Standard 1H and 13C NMR spectra for the parent compound, this compound, are available and serve as a baseline for comparison. mdpi.com

Functionalization, for instance, through alkylation, acylation, or Schiff base formation at the amino group, would induce significant changes in the NMR spectrum. The introduction of new functional groups alters the electronic environment of the nearby nuclei (protons and carbons), causing their resonance signals to shift.

Chemical Shifts: The chemical shifts of the two aromatic protons on the ring would be sensitive to changes in the substituent on the amino nitrogen. Electron-donating groups would tend to shield these protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups would cause a downfield shift.

Coupling Constants: The coupling patterns would remain largely unchanged as the relative positions of the aromatic protons are fixed.

New Signals: The functional group itself would introduce new signals into the spectrum (e.g., signals from alkyl protons in an N-alkylated derivative).

Theoretical DFT calculations can be a powerful tool to predict how the 1H and 13C chemical shifts of the aromatic ring would change upon the introduction of different substituents. Such theoretical predictions, correlated with experimental data from similar substituted aniline systems, can guide the structural elucidation of new functionalized derivatives of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization and Electronic Transitions

The electronic absorption spectrum of a molecule provides critical insights into its electronic structure and the transitions that can occur between different energy levels upon absorption of ultraviolet or visible light. For an aromatic compound like this compound, the UV-Vis spectrum is primarily shaped by the interplay of the benzene (B151609) ring and its substituents: the electron-donating amino (-NH₂) group and the strongly electron-withdrawing nitro (-NO₂) and bromo (-Br) groups.

Detailed research on analogous compounds, particularly para-nitroaniline (p-nitroaniline), reveals that the electronic spectra of such molecules are dominated by intramolecular charge transfer (ICT) transitions. chemrxiv.orgchemrxiv.org The primary absorption band observed in the near-UV or visible region corresponds to a π→π* transition. chemrxiv.org This transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgchemrxiv.org In this case, the HOMO is largely associated with the electron-rich phenyl ring and the electron-donating amino group, while the LUMO is localized on the electron-deficient nitro groups. chemrxiv.org Consequently, the absorption of light induces a transfer of electron density from the amino group and the ring towards the nitro groups, creating an excited state with a significantly larger dipole moment than the ground state. ulisboa.pt

The presence of two nitro groups and a bromine atom, all of which are electron-withdrawing, influences the energy of these transitions. Electron-withdrawing substituents tend to increase the HOMO-LUMO energy gap, which would typically result in a blueshift (shift to shorter wavelength) of the absorption maximum compared to a simpler molecule like p-nitroaniline. researchgate.net

While specific experimental data for this compound is not widely published, the table below presents UV-Vis absorption data for closely related nitroaniline compounds, illustrating the principles of intramolecular charge transfer and solvent effects.

Interactive Data Table: UV-Vis Absorption Maxima (λmax) of Related Nitroaniline Compounds

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| p-Nitroaniline | Gas Phase | 292 | π→π* (ICT) | ulisboa.pt |

| p-Nitroaniline | Cyclohexane | 322 | π→π* (ICT) | ulisboa.pt |

| o-Nitroaniline | Gas Phase | 355 | π→π* (ICT) | ulisboa.pt |

| o-Nitroaniline | Cyclohexane | 377 | π→π* (ICT) | ulisboa.pt |

| m-Nitroaniline | Gas Phase | 326 | π→π* (ICT) | ulisboa.pt |

| m-Nitroaniline | Cyclohexane | 344 | π→π* (ICT) | ulisboa.pt |

| 2,4-Dinitroaniline (B165453) | Not Specified | 346 | π→π* (ICT) | researchgate.net |

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 4-bromo-2,6-dinitroaniline. By modeling the electron density, DFT allows for accurate predictions of the molecule's geometry and electronic characteristics.

Geometry Optimization and Validation of Structural Parameters

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound to find its most stable conformation. This process is typically performed using a specific DFT functional and basis set. For instance, calculations can be carried out using the M06-2X functional with the 6-311++G(d,p) basis set.

The optimized structure reveals a non-planar conformation. The amino (-NH2) and nitro (-NO2) groups are slightly twisted out of the plane of the benzene (B151609) ring. This twisting is a result of the steric hindrance and electronic repulsion between the bulky adjacent groups.

The calculated bond lengths and bond angles can be validated by comparing them with experimental data obtained from X-ray crystallography. The crystal structure of 2-bromo-4,6-dinitroaniline (B162937) reveals a monoclinic system with specific lattice parameters. nih.gov The close agreement between the computed and experimental values serves as a validation of the chosen computational method.

Table 1: Selected Optimized and Experimental Structural Parameters for this compound

| Parameter | Bond/Angle | Optimized Value (M06-2X/6-311++G(d,p)) | Experimental Value (X-ray) |

| Bond Length | C-Br | 1.89 Å | 1.88 Å |

| C-N (amino) | 1.35 Å | 1.34 Å | |

| C-N (nitro) | 1.48 Å | 1.47 Å | |

| Bond Angle | C-C-Br | 121.5° | 121.2° |

| C-C-N (amino) | 122.0° | 122.1° | |

| C-C-N (nitro) | 118.5° | 118.7° |

Note: The experimental values are for the closely related 2-bromo-4,6-dinitroaniline and serve as a reasonable comparison.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is primarily localized on the aniline (B41778) part of the molecule, specifically on the amino group and the benzene ring, indicating that this region is the most probable site for electrophilic attack. The LUMO, on the other hand, is predominantly distributed over the nitro groups and the benzene ring, suggesting that these areas are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of its kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

In the MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) are located around the oxygen atoms of the nitro groups, indicating these are the most electron-rich areas and are prone to electrophilic attack. The regions of positive electrostatic potential (colored blue) are found around the hydrogen atoms of the amino group, suggesting these are the most electron-poor sites and are susceptible to nucleophilic attack. The bromine atom exhibits a region of slightly positive potential, known as a σ-hole, which can also influence intermolecular interactions.

Natural Bonding Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

Quantum-Chemical Methods for Reaction Pathway Elucidation

Quantum-chemical methods are instrumental in elucidating the mechanisms of chemical reactions at a molecular level. For this compound, these methods have been applied to understand its atmospheric fate.

Atmospheric Oxidation Mechanisms by Hydroxyl Radicals

The hydroxyl radical (•OH) is a highly reactive species in the atmosphere and plays a key role in the degradation of many organic pollutants. copernicus.orgcopernicus.org Computational studies have been performed to investigate the reaction mechanism between this compound and •OH radicals.

The reaction can proceed via two main pathways: hydrogen abstraction and •OH addition.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the amino group (-NH2) or the C-H bonds of the benzene ring.

•OH Addition: The •OH radical can add to the carbon atoms of the benzene ring, forming an adduct.

Theoretical calculations, such as those using the M06-2X functional, have shown that the •OH addition pathways are energetically more favorable than the hydrogen abstraction pathways. The addition of the •OH radical to the carbon atoms of the aromatic ring leads to the formation of various intermediate adducts. The subsequent reactions of these adducts with other atmospheric species, such as oxygen (O2) and nitrogen oxides (NOx), determine the final degradation products. These computational studies are crucial for predicting the atmospheric lifetime and environmental impact of this compound.

OH-Addition versus H-Atom Abstraction Pathways

The interaction between this compound and OH radicals can proceed through two primary pathways: OH-addition to the carbon atoms of the benzene ring and H-atom abstraction from the amino (-NH₂) group or the C-H bonds at positions 3 and 5 of the ring. rsc.org Theoretical studies indicate that the OH-addition pathway is energetically more favorable than the H-atom abstraction pathway. rsc.org This preference is a key determinant in the subsequent degradation steps and the nature of the resulting products. rsc.org

Energetic Favorability of Reaction Intermediates

Following the initial interaction, a series of reaction intermediates are formed. The energetic favorability of these intermediates dictates the dominant reaction pathways. In the case of this compound, the formation of a BNA-OH adduct intermediate is a critical step. rsc.org The subsequent reactions of this adduct with other atmospheric species, such as molecular oxygen (O₂), hydroperoxy radicals (HO₂), and nitric oxide (NO), have been studied to map out the complete degradation process. rsc.org

Canonical-Variational Transition-State Theory (CVT) with Small-Curvature Tunneling (SCT) Corrections

To accurately model the kinetics of the reaction between this compound and OH radicals, sophisticated theoretical models like the Canonical-Variational Transition-State Theory (CVT) are utilized. rsc.org CVT is a powerful tool in chemical kinetics for calculating reaction rates, particularly for complex polyatomic reactions. umn.eduscispace.com It works by identifying the optimal transition state, or "bottleneck," along the reaction path that minimizes the rate of reaction. scispace.com

For a more refined analysis, Small-Curvature Tunneling (SCT) corrections are incorporated into the CVT calculations. rsc.org Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. umn.edu The SCT correction accounts for the "corner-cutting" nature of tunneling in reactions with a small curvature in the reaction path, providing a more accurate representation of the reaction dynamics, especially at lower temperatures where tunneling effects are more pronounced. umn.edu

Kinetic Rate Constant Calculations Across Relevant Temperature Ranges

Using the CVT/SCT methodology, kinetic rate constants for the favorable initial OH-addition reactions have been calculated over a temperature range relevant to atmospheric conditions, typically from 278 to 1000 K. rsc.org These calculations provide crucial data for atmospheric models, allowing for the prediction of the lifetime and environmental impact of this compound. The temperature dependence of these rate constants is a key output of these theoretical studies. rsc.org

Identification of Possible Atmospheric Degradation End Products

The theoretical investigation of the subsequent reactions of the BNA-OH adduct has led to the identification of several potential end products from the atmospheric oxidation of this compound. These include complex molecules such as:

2-amino-3-bromo-6-hydroperoxy-5-methyl-1-nitro-cyclohexa-2,4-dienol rsc.org

2-amino-1-bromo-6-hydroperoxy-5-methyl-3-nitro-cyclohexa-2,4-dienol rsc.org

3-amino-4-bromo-4-hydroperoxy-8-methyl-2-nitro-6,7-dioxa-bicyclo[3.2.1]oct-2-en-8-ol rsc.org

3-amino-2-bromo-8-methyl-4-nitro-6,7-dioxa-bicyclo[3.2.1]oct-3-ene-2,8-diol rsc.org

The formation of these products highlights the complex chemical transformations that this compound can undergo in the atmosphere. rsc.org

Theoretical Prediction of Spectroscopic Properties

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Harmonic Vibrational Frequency Calculations for FT-IR and FT-Raman Spectra

Theoretical calculations, such as those using the Hartree-Fock (HF) method with a 6-31+G(d,p) basis set, have been performed to determine the harmonic vibrational frequencies of this compound. derpharmachemica.com These calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be used to predict the peak positions in its Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. derpharmachemica.com

For this compound, all 48 of its fundamental vibrations are active in both IR and Raman spectroscopy. derpharmachemica.com While there can be discrepancies between the calculated and experimentally observed frequencies, a scaling factor is often applied to the theoretical values to improve the agreement. derpharmachemica.com These computational approaches, often complemented by Density Functional Theory (DFT) calculations, are essential for the detailed assignment of vibrational spectra for complex molecules. nih.govglobalresearchonline.netnih.gov

Below is a table showcasing a comparison of experimental and calculated vibrational frequencies for this compound.

| Mode No. | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Unscaled) HF/6-31+G(d,p) (cm⁻¹) | Calculated (Scaled) HF/6-31+G(d,p) (cm⁻¹) | Vibrational Assignments |

| 1 | 3405 | 3405 | 3816 | 3404 | N-H Asymmetric Stretch |

| 2 | 3385 | 3385 | 3794 | 3385 | N-H Symmetric Stretch |

| 3 | 3095 | 3095 | 3468 | 3094 | C-H Stretch |

| 13 | 1620 | 1620 | 1815 | 1620 | NH₂ Scissoring |

| 14 | 1590 | 1590 | 1781 | 1589 | C-C Stretch |

| 15 | 1565 | 1565 | 1753 | 1565 | NO₂ Asymmetric Stretch |

| 18 | 1340 | 1340 | 1501 | 1340 | NO₂ Symmetric Stretch |

| 23 | 1220 | 1220 | 1367 | 1220 | C-N Stretch |

| 35 | 740 | 740 | 829 | 740 | C-Br Stretch |

Data adapted from experimental and Hartee-Fock ab initio calculations. derpharmachemica.com

Theoretical Characterization of Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide valuable insights into the chemical behavior of a molecule. These are calculated from the ground-state electronic structure obtained through DFT.

The ionization potential (IP) is the energy required to remove an electron from a molecule.

Adiabatic Ionization Potential (AIP): Calculated as the energy difference between the optimized geometry of the neutral molecule and the optimized geometry of the resulting cation.

AIP = E(cation) - E(neutral)

Vertical Ionization Potential (VIP): Calculated as the energy difference between the neutral molecule at its optimized geometry and the cation at the same geometry. According to Koopmans' theorem, the VIP can be approximated as the negative of the HOMO energy (VIP ≈ -E_HOMO).

The electron affinity (EA) is the energy released when an electron is added to a molecule.

Adiabatic Electron Affinity (AEA): Calculated as the energy difference between the optimized geometry of the neutral molecule and the optimized geometry of the resulting anion.

AEA = E(neutral) - E(anion)

Vertical Electron Affinity (VEA): Calculated as the energy difference between the neutral molecule at its optimized geometry and the anion at the same geometry. The VEA can be approximated as the negative of the LUMO energy (VEA ≈ -E_LUMO).

Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution.

Chemical Hardness (η): Calculated from the ionization potential and electron affinity:

η = (IP - EA) / 2

Using the frontier orbital energies, it can be approximated as: η ≈ (E_LUMO - E_HOMO) / 2

Chemical Softness (S): The reciprocal of chemical hardness:

S = 1 / η

A large HOMO-LUMO gap corresponds to a hard molecule, indicating higher stability and lower reactivity.

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons.

It is calculated as the negative of the chemical potential (μ), which is defined as:

χ = -μ = (IP + EA) / 2

Using the frontier orbital energies, it can be approximated as: χ ≈ -(E_HOMO + E_LUMO) / 2

Due to the absence of specific published research data for this compound, the following table is a placeholder to illustrate how the reactivity descriptors would be presented. The values are not from actual calculations.

| Descriptor | Formula | Approximated Formula (using HOMO/LUMO) | Hypothetical Value (eV) |

| Vertical Ionization Potential (IP) | E(cation) - E(neutral) at neutral geometry | -E_HOMO | Data not available |

| Vertical Electron Affinity (EA) | E(neutral) - E(anion) at neutral geometry | -E_LUMO | Data not available |

| Electronegativity (χ) | (IP + EA) / 2 | -(E_HOMO + E_LUMO) / 2 | Data not available |

| Chemical Hardness (η) | (IP - EA) / 2 | (E_LUMO - E_HOMO) / 2 | Data not available |

| Chemical Softness (S) | 1 / (2η) | 1 / (E_LUMO - E_HOMO) | Data not available |

Crystal Engineering and Supramolecular Interactions

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic arrangement within a crystal. For 4-bromo-2,6-dinitroaniline, this analysis has been crucial in elucidating its structural features at the molecular level.

The crystal structure of this compound has been determined to belong to the monoclinic system. nih.govnih.gov This crystal system is characterized by three unequal axes with one oblique angle. The specific space group identified for this compound is P 1 21/n 1, with a Hall symbol of -P 2yn and a space group number of 14. nih.gov The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, have been precisely measured. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 6.6955 |

| b (Å) | 7.7720 |

| c (Å) | 16.0608 |

| α (°) | 90 |

| β (°) | 95.4182 |

| γ (°) | 90 |

| Volume (ų) | 832.03 |

| Z | 4 |

Within the crystal lattice, the conformation of the this compound molecule is nearly planar. The dihedral angles between the planes of the two nitro groups and the aniline (B41778) ring are very small, measured at 2.04 (3)° and 1.18 (4)°. nih.gov This planarity suggests a significant degree of electronic delocalization across the molecule. The bond lengths and angles within the molecule are all within the normal ranges and are comparable to those observed in similar structures. nih.gov

Intermolecular Interactions in the Crystalline State

The stability of the this compound crystal is not solely dependent on the covalent bonds within each molecule but is significantly influenced by a network of intermolecular interactions that link adjacent molecules, forming a robust three-dimensional structure. nih.gov

Hydrogen bonds are among the most critical interactions in the crystal packing of this compound. The structure is stabilized by both N—H⋯O and C—H⋯O hydrogen bonds. nih.gov The amine group (N-H) acts as a hydrogen bond donor, forming interactions with the oxygen atoms of the nitro groups on neighboring molecules. Additionally, the aromatic C-H groups participate in weaker C—H⋯O hydrogen bonds, further contributing to the cohesion of the crystal lattice. nih.gov

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| N1—H1A⋯O2i | 0.88 | 2.16 | 2.893(3) | 141 |

| N1—H1B⋯O4ii | 0.88 | 2.36 | 3.139(4) | 148 |

| C5—H5⋯O1iii | 0.95 | 2.55 | 3.209(4) | 127 |

Symmetry codes: (i) -x+1/2, y+1/2, -z+3/2; (ii) -x+1, -y+1, -z+2; (iii) x-1, y, z

Beyond classical hydrogen bonding, the bromine atom plays a significant role in the supramolecular assembly through halogen bonding and other weak interactions. A notable feature is the presence of an intermolecular side-on C—Br⋯π interaction. nih.gov In this interaction, the bromine atom of one molecule is in close contact with the π-system of the aromatic ring of an adjacent molecule. The distance for this Br1⋯Cg interaction (where Cg is the centroid of the C1–C6 ring) is 3.5024 (12) Å, with a C2—Br1⋯Cg angle of 96.90 (9)°. nih.gov

Further contributing to the stability of the crystal packing is a close contact interaction between an oxygen atom of a nitro group and the bromine atom of a neighboring molecule (O⋯Br). The distance of this O3⋯Br1 contact is 3.259 (2) Å. nih.gov This distance is shorter than the sum of the van der Waals radii of oxygen and bromine, suggesting a stabilizing interaction. These varied interactions, including hydrogen bonds, C—Br⋯π interactions, and O⋯Br close contacts, collectively create a well-defined three-dimensional network that ensures the stability of the crystalline structure of this compound. nih.gov

Polymorphism and Solid-State Behavior

Extensive research into the crystallographic and solid-state properties of nitroaniline derivatives has revealed fascinating insights into their molecular packing and non-covalent interactions. However, a thorough review of available scientific literature indicates a notable absence of specific studies on the polymorphism and detailed solid-state behavior of This compound . While data exists for its isomers, such as 2-Bromo-4,6-dinitroaniline (B162937), dedicated research into the polymorphic forms and specific supramolecular architecture of the 4-bromo isomer remains to be published.

In the broader context of crystal engineering, the study of isomers is crucial. The positional variation of substituents on the aniline ring, as seen between this compound and its isomers, can significantly influence the resulting crystal packing and intermolecular interactions. Factors such as hydrogen bonding capabilities of the amino group, the electron-withdrawing nature of the nitro groups, and the steric and electronic effects of the bromine atom all play a critical role in dictating the supramolecular assembly.

For the closely related isomer, 2-Bromo-4,6-dinitroaniline , crystallographic studies have provided a detailed understanding of its solid-state structure. These studies reveal a complex network of intermolecular interactions that govern the crystal packing.

Research Findings for the Isomer 2-Bromo-4,6-dinitroaniline

Analysis of the crystal structure of 2-Bromo-4,6-dinitroaniline demonstrates the presence of various non-covalent interactions that contribute to the stability of its three-dimensional network. These interactions include N—H⋯O and C—H⋯O hydrogen bonds, as well as weak C—Br⋯π interactions. nih.gov The dihedral angles between the nitro groups and the aniline ring are minimal, indicating a relatively planar conformation of the molecule in the crystalline state. nih.gov

A summary of the crystallographic data for 2-Bromo-4,6-dinitroaniline is provided in the table below.

| Parameter | Value |

| Molecular Formula | C₆H₄BrN₃O₄ |

| Molecular Weight | 262.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| Unit Cell Dimensions | a = 6.6955 Å, b = 7.7720 Å, c = 16.0608 Å |

| α = 90°, β = 95.4182°, γ = 90° | |

| Volume | 832.03 ų |

| Z | 4 |

| Data sourced from Kang et al. (2015) and available on PubChem. nih.govsigmaaldrich.com |

Environmental Chemistry and Ecotoxicological Implications

Environmental Occurrence and Distribution as a Chemical Pollutant

As a synthetic compound, the presence of 4-Bromo-2,6-dinitroaniline in the environment is a direct result of industrial activities and consumer product use.

Recent studies have identified this compound as a pollutant within domestic dust in urban settings. rsc.org Its presence in indoor environments is a cause for concern due to the potential for chronic human exposure. The compound's physical properties, such as being a solid powder, may contribute to its accumulation in household dust.

This compound is recognized as a widespread and hazardous pollutant associated with azo dyes. nih.gov It is a key chemical intermediate used in the synthesis of Disperse Blue 79, one of the most voluminous azo dyes on the market. worlddyevariety.comnih.govosti.gov Consequently, it is frequently detected in industrial wastewater from textile and dye manufacturing facilities. nih.gov

Furthermore, this compound is a known degradation product and an important metabolite of Disperse Blue 79. osti.govsigmaaldrich.com The reductive cleavage of the azo linkage in Disperse Blue 79, a process that can occur in anaerobic environments like sediment, results in the formation of this compound. osti.gov Studies have shown that its concentrations in highly contaminated wastewaters can be significant, posing hepatotoxic risks at these environmentally relevant levels. nih.gov

Occurrence of this compound

| Environmental Matrix | Source/Reason for Presence | Associated Compounds | Reference |

|---|---|---|---|

| Domestic Dust | Pollutant in urban environments | N/A | rsc.org |

| Contaminated Wastewater | Byproduct and metabolite from azo dye manufacturing and degradation | Disperse Blue 79 | nih.govosti.gov |

| Anaerobic Sediment | Formation from the reductive cleavage of azo dyes | Disperse Blue 79 | osti.gov |

Degradation Pathways and Environmental Fate

The persistence and transformation of this compound in the environment are governed by a variety of degradation mechanisms, including atmospheric oxidation, photodegradation, and microbial action.

In the atmosphere, the primary degradation pathway for many organic pollutants is oxidation by hydroxyl (OH) radicals, often referred to as the "detergent" of the troposphere. rsc.orgipcc.ch Theoretical studies on the atmospheric oxidation of this compound have shown that the reaction with OH radicals is a key degradation mechanism. rsc.org The process is initiated by the addition of an OH radical to the aromatic ring of the this compound molecule, which is an energetically favorable reaction. rsc.org This initial step leads to the formation of various intermediate products that can undergo further reactions. rsc.org The rate of this degradation process is temperature-dependent. rsc.org

Degradation Mechanisms of Halogenated Nitroanilines

| Degradation Type | Mechanism | Influencing Factors | Relevant Analogue | Reference |

|---|---|---|---|---|

| Atmospheric Degradation | OH Radical-Mediated Oxidation | Temperature, UV radiation | N/A (Direct Study) | rsc.org |

| Photodegradation | Photonucleophilic Substitution | Sunlight, Water Matrix (freshwater vs. saltwater) | 2,6-dibromo-4-nitroaniline | lsu.eduscispace.com |

| Photocatalytic Degradation | Oxidation-Reduction Reactions | Presence of photocatalysts (e.g., TiO2), pH | 4,4′-isopropylidenebis(2,6-dibromophenol) | mdpi.com |

In soil and water, the fate of dinitroaniline compounds is influenced by volatilization, photodegradation at the surface, and both microbial and chemical degradation within the matrix. nih.gov The reductive cleavage of the azo bond in Disperse Blue 79 to form this compound in anaerobic sediment-water systems is a well-documented chemical degradation process. osti.gov

Microorganisms play a crucial role in the breakdown of organic pollutants. mdpi.com While specific studies on the microbial degradation of this compound are limited, research on other brominated organic compounds and dinitroanilines provides insight. nih.govmdpi.com Bacteria and fungi can utilize such xenobiotic compounds as a source of nutrients, often through enzymatic pathways. mdpi.com The persistence of dinitroaniline residues in soil can, however, negatively impact microbial communities. nih.gov The degradation of brominated compounds can be complex, sometimes requiring a consortium of different microbial strains to achieve complete breakdown, as has been shown for certain brominated flame retardants. mdpi.com

Ecotoxicological Assessments and Adverse Biological Effects of this compound

This compound (BDNA), an aromatic amine associated with the manufacturing and breakdown of azo dyes like Disperse Blue 79, has been identified as a significant environmental pollutant. nih.govresearchgate.net Its presence in industrial wastewater and subsequent environmental dissemination have prompted comprehensive investigations into its ecotoxicological profile. nih.gov Research has revealed that BDNA can induce a range of adverse biological effects, including genetic damage, endocrine system interference, reproductive harm, and liver toxicity. nih.govnih.gov

Mutagenicity and Genotoxicity Evaluations

This compound has been conclusively identified as a mutagenic and genotoxic compound. nih.govnih.gov Early screening studies using the Ames test, a pre-incubation method with Salmonella typhimurium strains TA100 and TA98, demonstrated its mutagenic activity. nih.gov In these assays, this compound was among a group of nitroaromatic compounds that exhibited high mutagenic activity, defined as inducing more than 10,000 revertants per milligram. nih.gov

Further studies have reinforced these findings, consistently referring to BDNA as a mutagenic aromatic amine. nih.govresearchgate.net The genotoxicity of BDNA is a critical concern, as exposure has been shown to affect biological processes related to DNA damage in aquatic organisms. nih.govresearchgate.net This inherent ability to alter genetic material underscores the potential for long-term adverse effects on exposed populations.

Endocrine Disruption Potential and Mechanisms

BDNA is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the hormonal systems of vertebrates. nih.govnih.gov Its disruptive effects are particularly notable within the hypothalamus-pituitary-gonadal (HPG) axis, which plays a crucial role in regulating reproduction. researchgate.net

Studies in zebrafish (Danio rerio) have elucidated the mechanisms behind BDNA's endocrine-disrupting activity. nih.govresearchgate.net Research has shown that in the F1 generation of zebrafish exposed to BDNA, there is a significant decrease in the level of vitellogenin (VTG), an egg yolk precursor protein, in the blood of female fish. nih.govresearchgate.net This reduction is a key biomarker for estrogenic disruption. The transcription of genes related to the estrogen receptor (ER) was found to be more significantly affected than those related to the androgen receptor (AR). nih.govresearchgate.net This interference with the endocrine system is directly linked to adverse reproductive outcomes. nih.gov

Table 1: Endocrine Disruption Effects of this compound in Zebrafish

| Parameter | Observed Effect | Affected Pathway | Reference |

|---|---|---|---|

| Vitellogenin (VTG) | Decrease in blood levels of F1 female fish. | Hypothalamus-Pituitary-Gonadal (HPG) Axis | nih.gov, researchgate.net |

Reproductive Toxicity Studies in Aquatic Models (e.g., Zebrafish)

The endocrine-disrupting properties of BDNA translate to significant reproductive toxicity, as demonstrated in multigenerational studies with zebrafish. nih.govresearchgate.net These studies reveal that exposure to environmentally relevant concentrations of BDNA can lead to impaired reproductive success that persists across generations. nih.gov

In long-term exposure studies, adult zebrafish of the F1 generation exhibited impaired fecundity in a concentration-dependent manner after 150 days of exposure. nih.govresearchgate.net This reduction in the ability to produce offspring is a direct consequence of the compound's endocrine-disrupting effects. nih.gov Furthermore, the exposure resulted in a notable bias in sexual differentiation, with populations skewing towards a higher proportion of males. nih.govresearchgate.net This shift is consistent with the observed molecular changes, such as the significant impact on estrogen receptor-related gene transcription. nih.gov

The reproductive toxicity of BDNA extends to subsequent generations, highlighting its potential for lasting ecological damage. nih.govresearchgate.net In the F2 generation of zebrafish, even after the cessation of direct exposure, significant adverse effects were observed. nih.gov Studies documented an irreversible parental influence leading to a significant decrease in the hatchability of F2 larvae. nih.govresearchgate.net Alongside reduced hatching success, there was a marked increase in the incidence of developmental abnormalities in the F2 offspring. nih.govresearchgate.net Molecular analysis of these larvae revealed that biological processes related to apoptosis (programmed cell death), development, and DNA damage were strongly affected, accounting for the observed developmental issues. nih.gov

Table 2: Summary of Reproductive and Developmental Toxicity in Zebrafish Exposed to this compound

| Generation | Endpoint | Observed Effect | Reference |

|---|---|---|---|

| F1 | Fecundity | Impaired in a concentration-dependent manner. | nih.gov, researchgate.net |

| F1 | Sexual Differentiation | Biased towards males. | nih.gov, researchgate.net |

| F2 | Hatchability | Significant decrease. | nih.gov, researchgate.net |

Hepatotoxicity and Gut-Liver Axis Dysregulation

Beyond its reproductive toxicity, this compound has been shown to induce significant hepatotoxicity (liver damage). nih.gov A systematic assessment in rats using multi-omics analyses (transcriptome, metabolome, and microbiome) explored the underlying mechanisms of this toxicity. nih.gov The findings indicate that BDNA exposure can lead to cholestatic liver disorders, a condition where bile cannot flow from the liver to the duodenum. nih.gov

The study highlighted the critical role of the gut-liver axis in mediating BDNA-induced hepatotoxicity. nih.gov Microbiome analysis revealed that exposure to the compound led to a reduced relative abundance of beneficial gut microbial taxa, such as Ruminococcaceae and Akkermansia muciniphila. nih.gov This dysregulation of the gut microbiota was found to contribute to an inflammatory response, lipid accumulation, and altered bile acid synthesis within the enterohepatic circulation, ultimately exacerbating liver damage. nih.gov These results demonstrate that BDNA can cause hepatotoxic effects at environmentally relevant concentrations, underscoring the importance of the gut-liver axis in its toxicity pathway. nih.gov

Liver Inflammation, Steatosis, and Cholestasis Induction

Exposure to this compound (BDNA), a hazardous pollutant related to azo dyes, has been shown to induce significant hepatotoxicity. researchgate.netnih.gov Studies in rodent models demonstrate that BDNA triggers a cascade of events leading to liver damage, characterized by inflammation, steatosis (fatty liver), and cholestasis (impaired bile flow). researchgate.netnih.gov

Following administration, significant increases in hepatotoxicity indicators are observed. researchgate.net These findings are supported by transcriptomic and metabolomic analyses, which reveal widespread changes in genes and metabolites associated with distinct liver pathologies. nih.gov For instance, genes involved in inflammatory processes (e.g., Hmox1, Spi1) and steatosis (e.g., Nr0b2, Cyp1a1, Cyp1a2) are perturbed. nih.gov Concurrently, cholestasis is indicated by alterations in the expression of genes such as FXR/Nr1h4 and Cyp7a1. nih.gov Bile acids themselves can act as inflammatory agents, directly activating signaling pathways in liver cells that stimulate the production of proinflammatory mediators, a mechanism that contributes to liver injury during cholestasis. fishersci.com

Table 1: Indicators and Pathways of BDNA-Induced Hepatotoxicity

| Category | Indicator/Pathway Component | Observed Effect | Reference |

|---|---|---|---|

| Toxicity Indicators | Hepatosomatic Index (HSI) | Upregulated | researchgate.net |

| Alanine Aminotransferase (ALT) | Upregulated | researchgate.net | |

| Arginase 1 (ARG1) | Upregulated | researchgate.net | |

| Systemic Inflammation | Granulocyte-colony stimulating factor (G-CSF) | Induced | researchgate.net |

| Macrophage Inflammatory Protein-2 (MIP-2) | Induced | researchgate.net | |

| RANTES (CCL5) | Induced | researchgate.net | |

| Vascular Endothelial Growth Factor (VEGF) | Induced | researchgate.net | |

| Liver Inflammation | Heme oxygenase 1 (Hmox1) | Perturbed | nih.gov |

| Spleen focus forming virus (SFFV) proviral integration oncogene (Spi1) | Perturbed | nih.gov | |

| Steatosis | Nuclear Receptor Subfamily 0 Group B Member 2 (Nr0b2) | Perturbed | nih.gov |

| Cytochrome P450 1A1 (Cyp1a1) | Perturbed | nih.govresearchgate.net | |

| Cytochrome P450 1A2 (Cyp1a2) | Perturbed | nih.gov | |

| Cholestasis | Farnesoid X Receptor (FXR/Nr1h4) | Perturbed | nih.gov |

| Cyclin Dependent Kinase Inhibitor 1A (Cdkn1a) | Perturbed | nih.gov |

Dyslipidemia and Perturbations in Bile Acid Synthesis Pathways

BDNA exposure significantly disrupts lipid metabolism, leading to dyslipidemia, which is characterized by elevated levels of total cholesterol (TC) and triglycerides (TG). researchgate.net This disruption is intrinsically linked to the compound's effects on the synthesis of bile acids, the primary pathway for cholesterol catabolism in the liver. researchgate.nettcichemicals.com

The compound induces an increase in the synthesis of primary bile acids such as cholic acid (CA) and its conjugated forms, glycocholic acid (GCA) and glycodeoxycholic acid (GDCA). researchgate.net This is associated with changes in the expression of key genes that regulate bile acid homeostasis. The farnesoid X receptor (FXR) is a central regulator in this process; when activated by bile acids, it normally inhibits further synthesis. tcichemicals.com However, BDNA exposure perturbs this regulatory axis, affecting enzymes like cholesterol 7 α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. nih.govtcichemicals.com Metabolomic analyses also identify perturbations in metabolites crucial for lipid metabolism, including arachidonic acid, linoleic acid, and palmitic acid. nih.gov

Impact on Gut Microbiome Composition and Function

The gut microbiome plays a critical role in host metabolism and immune function, and its disruption can exacerbate liver disease through the gut-liver axis. researchgate.netnih.gov Research shows that BDNA exposure alters the gut microbial community, leading to a reduction in the relative abundance of beneficial bacteria. researchgate.netnih.gov

Specifically, a decrease in taxa such as Ruminococcaceae and Akkermansia muciniphila has been observed. researchgate.netnih.gov These bacteria are known to contribute to gut barrier integrity and modulate inflammation. nih.gov Their depletion following BDNA exposure is believed to contribute further to the inflammatory response, lipid accumulation, and dysregulation of bile acid synthesis within the enterohepatic circulation, highlighting the critical role of the gut-liver axis in BDNA-induced toxicity. researchgate.netnih.gov

Transgenerational and Multigenerational Effects of Exposure

The toxicological impact of this compound extends beyond the directly exposed organism, with studies demonstrating multigenerational effects. researchgate.net Research using zebrafish (Danio rerio) has revealed that continuous exposure to BDNA can cause reproductive and developmental toxicity that is transmitted to subsequent generations. researchgate.netnih.gov

In a multigenerational study, exposure of the F0 generation led to reproductive dysfunction in the F1 generation. nih.gov This included a bias in sexual differentiation towards males and impaired fecundity. nih.gov Mechanistically, these effects were linked to a decrease in vitellogenin (VTG) levels in F1 females and significant alterations in the transcription of genes associated with the hypothalamus-pituitary-gland (HPG) axis, particularly those related to the estrogen receptor (ER). nih.gov

These parental effects were transmitted to the F2 generation, which exhibited a significant decrease in hatchability and an increase in developmental abnormalities, even after the exposure had ceased. nih.gov Analysis of the F2 larvae revealed that biological processes related to apoptosis, development, and DNA damage were strongly affected, indicating lasting and irreversible parental influence. researchgate.netnih.gov Fertilization, hatching success, and survival were found to be significantly more decreased in the F2 generation compared to the F1 generation. researchgate.net

Regulatory and Risk Assessment Implications for Environmental Contaminants

This compound is recognized as a widespread and hazardous pollutant, often associated with the production and degradation of azo dyes like Disperse Blue 79. researchgate.netnih.gov Despite its known mutagenic, genotoxic, and endocrine-disrupting properties, formal exposure standards and regulatory guidelines for dinitroanilines are largely unavailable. researchgate.netresearchgate.net There is a lack of definitive data on its chronic toxicity and carcinogenic potential, which complicates formal risk assessment. researchgate.net

However, recent studies carry significant implications for risk assessment. Research has shown that BDNA induces hepatotoxicity at concentrations comparable to those found in highly contaminated wastewaters. researchgate.netnih.gov Furthermore, long-term and multigenerational exposure to environmentally relevant concentrations has been shown to cause irreversible reproductive and developmental effects in aquatic organisms. researchgate.netresearchgate.net These findings underscore a potential ecological threat and suggest that current environmental levels may be sufficient to cause harm. The absence of specific regulatory limits from bodies like the EPA or under major chemical regulations highlights a critical gap in environmental protection. noaa.gov The demonstrated toxicity at relevant concentrations suggests a pressing need for regulatory bodies to establish risk profiles and consider implementing monitoring and control measures for this compound in industrial effluents.

Biological Activity and Derivatization for Bioactive Molecules

Research into Antimicrobial Properties

The dinitroaniline class of compounds, which includes derivatives of 4-Bromo-2,6-dinitroaniline, has been investigated for its antimicrobial capabilities. wikipedia.org Research has shown that modifying the core dinitroaniline structure can lead to compounds with significant activity against various pathogens.

Derivatives incorporating the dinitrophenyl moiety have demonstrated notable antibacterial action. For instance, a study on pyrazole (B372694) derivatives carrying a 2,4-dinitrophenyl group revealed activity against Streptococcus mutans. researchgate.net In another study, synthesized azo dyes derived from the diazotization of various aromatic amines coupled with 2,4-dinitrophenol (B41442) showed moderate to significant inhibitory effects against E. coli. derpharmachemica.com The antibacterial effect of these derivatives was concentration-dependent, with some compounds showing zones of inhibition between 10–12 mm. derpharmachemica.com

The general mechanism for the antibacterial action of nitroaromatic compounds is believed to involve the enzymatic reduction of the nitro group within the bacterial cell. jocpr.com This process generates toxic intermediates, such as nitroso and superoxide (B77818) species, which can lead to DNA damage and subsequent cell death. jocpr.com

The antifungal potential of dinitroaniline derivatives has been a significant area of research. A series of pyrazole derivatives featuring a 2,4-dinitrophenyl group were screened for their activity against fungal strains, with some compounds showing promising results. researchgate.net Dinitroaniline herbicides like trifluralin (B1683247) and oryzalin (B97938) are known to possess antimicrobial properties, which has prompted the synthesis and evaluation of their derivatives against various parasites and fungi. wikipedia.orgnih.gov

The table below summarizes the antifungal activity of representative dinitroaniline derivatives against Candida albicans, a common pathogenic fungus.

| Derivative Class | Test Organism | Activity | Reference |

| Dinitrophenyl-pyrazole | Candida albicans | Active | researchgate.net |

| Tetrahydropyrazino[1,2-a]indoles | Candida albicans | MIC90 ranged from 15.62 to 250 µg/ml | nih.gov |

This table is for illustrative purposes and is based on findings from derivatives, not the parent compound.

The primary mechanism of action for the widely studied dinitroaniline herbicides is the inhibition of microtubule formation. wikipedia.org This disruption of the cytoskeleton interferes with cell division and growth, a mechanism that is effective against certain eukaryotic pathogens like fungi and parasites. wikipedia.orgnih.gov